Mt KARI-IN-2

Description

Structure

3D Structure

Properties

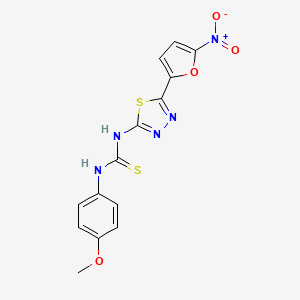

Molecular Formula |

C14H11N5O4S2 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-3-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiourea |

InChI |

InChI=1S/C14H11N5O4S2/c1-22-9-4-2-8(3-5-9)15-13(24)16-14-18-17-12(25-14)10-6-7-11(23-10)19(20)21/h2-7H,1H3,(H2,15,16,18,24) |

InChI Key |

YEELHMPVDFYKPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI): Function, Structure, and a Target for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a formidable global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the exploration of novel drug targets essential for the bacillus's survival. One such promising target is ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is present in bacteria, fungi, and plants but absent in mammals, making KARI an attractive target for developing selective anti-tubercular agents with potentially low host toxicity. This technical guide provides an in-depth overview of Mtb KARI, covering its core function, structural biology, enzymatic kinetics, and its validation as a drug target. Detailed experimental protocols for its study and a summary of key quantitative data are also presented to aid researchers in this critical area of drug discovery.

Core Function and Biological Role

Ketol-acid reductoisomerase (EC 1.1.1.86), encoded by the ilvC gene (Rv3001c in Mtb H37Rv), is the second enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] This pathway is crucial for the growth and survival of Mycobacterium tuberculosis.[3] KARI catalyzes a two-step reaction involving an alkyl-migration followed by a stereospecific reduction.[4] The enzyme converts (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate in the valine and leucine pathway, and (S)-2-aceto-2-hydroxybutyrate to (R,R)-2,3-dihydroxy-3-methylvalerate in the isoleucine pathway.[1] This bifunctional catalysis is dependent on the presence of a divalent metal ion, typically Mg²⁺, and the cofactor NADPH as the reducing agent.[1][5] The essentiality of the BCAA pathway for Mtb makes KARI a prime candidate for the development of novel anti-tuberculosis drugs.[3] Studies have shown that the downregulation of ilvC leads to reduced survival of Mtb under stress conditions, such as low pH and starvation.[2]

Structural Biology and Catalytic Mechanism

Mycobacterium tuberculosis KARI is a Class I KARI, characterized by a shorter amino acid sequence compared to the Class II enzymes found in plants.[5][6] The crystal structure of Mtb KARI has been solved to high resolution, revealing a homodimeric assembly where the C-terminal domain of one subunit contributes to the active site of the adjacent subunit.[1][7] The active site contains a binuclear Mg²⁺ center, with the two metal ions separated by approximately 4.7 Å in the apoenzyme.[1] Upon substrate and cofactor binding, a significant conformational change occurs, bringing the metal ions closer to facilitate catalysis.[1]

The catalytic mechanism proceeds in two distinct steps within the single active site:

-

Isomerization: An alkyl-migration reaction where the substrate, (S)-2-acetolactate, is rearranged to form the intermediate 3-hydroxy-3-methyl-2-ketobutyrate (HMKB).[3][4] This step is strictly dependent on the presence of Mg²⁺.[3]

-

Reduction: The HMKB intermediate is then reduced by NADPH to the final product, (R)-2,3-dihydroxy-isovalerate.[3][4]

This intricate mechanism and the unique structural features of the active site provide a solid foundation for the rational design of specific inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for Mycobacterium tuberculosis KARI, including its kinetic parameters and the inhibitory constants of various compounds.

Table 1: Kinetic Parameters of Mtb KARI

| Substrate | Cofactor | Km (µM) | kcat (s⁻¹) | Reference(s) |

| (S)-2-Acetolactate | NADPH | 110 ± 4 | 1.4 ± 0.02 | [8] |

| 3-hydroxy-3-methyl-2-ketobutyrate (HMKB) | NADPH | 301.30 ± 7.7 | 201.17 ± 61.39 | [8] |

| (S)-2-Acetolactate | NADH | 488.76 ± 57.04 | 71.5 ± 4.77 | [8] |

Table 2: Inhibition Constants (Ki) of Mtb KARI Inhibitors

| Inhibitor | Ki (nM) | Inhibition Type | Reference(s) |

| N-hydroxy-N-isopropyloxamate (IpOHA) | ~26 | Slow-binding | [9] |

| Hoe 704 | 300 | Reversible | [9] |

| Cyclopropane-1,1-dicarboxylate (CPD) | 3030 | Reversible | [9] |

| NSC116565 | 95.4 | Slow-binding | [10] |

| 151f (NSC116565 analog) | 8 | Competitive (vs NADPH) | [10] |

| 3-(methylsulfonyl)-2-oxopropanic acid | 531 | - | [10] |

| Pyrimidinedione (1f) | 23.3 | Time-dependent, Competitive (vs AL & NADPH) | [6] |

Table 3: In Vitro Whole-Cell Activity of KARI Inhibitors against Mtb

| Inhibitor | MIC (µM) | Reference(s) |

| Compound 16 | 2.06 ± 0.91 | [11] |

| NR-107 | - | [12] |

| ASIM-F | - | [12] |

| NSC116565 | 20 | [10] |

| 151f (NSC116565 analog) | 18 | [10] |

| 2-aminophenol | 1.10 | [10] |

| Pyrimidinedione (1f) | 12.7 | [6] |

Experimental Protocols

Cloning, Expression, and Purification of Mtb KARI

This protocol describes a general method for obtaining purified Mtb KARI for downstream applications.

-

Gene Amplification and Cloning:

-

Amplify the ilvC gene (Rv3001c) from M. tuberculosis H37Rv genomic DNA using specific primers.

-

Ligate the amplified gene into a suitable expression vector, such as pET28a, which incorporates an N-terminal hexa-histidine (His₆) tag for purification.[5]

-

Transform the resulting plasmid into a competent E. coli expression strain, for example, BL21(DE3).[13]

-

-

Protein Expression:

-

Grow the transformed E. coli cells in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.[13]

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 to 1 mM.[13]

-

Continue incubation for 18-20 hours at a reduced temperature of 18°C to enhance protein solubility.[13]

-

Harvest the cells by centrifugation.

-

-

Cell Lysis and Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-600 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF).[9][13]

-

Lyse the cells by sonication on ice.[13]

-

Clarify the lysate by centrifugation to remove cell debris.[13]

-

Apply the supernatant to a Ni-NTA affinity chromatography column.[14]

-

Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[9]

-

Elute the His-tagged KARI protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[14]

-

For higher purity, perform size-exclusion chromatography as a final polishing step.[5]

-

Analyze protein purity by SDS-PAGE.[5]

-

KARI Enzymatic Assay

This protocol outlines a continuous spectrophotometric assay to measure KARI activity by monitoring the consumption of NADPH.

-

Reaction Mixture:

-

Assay Procedure:

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the absorbance change.

-

Determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation using appropriate software (e.g., Prism).[15]

-

High-Throughput Screening (HTS) of KARI Inhibitors

This protocol provides a general workflow for identifying novel Mtb KARI inhibitors through whole-cell screening.

-

Assay Preparation:

-

Use a recombinant strain of M. tuberculosis H37Rv expressing a fluorescent reporter protein (e.g., GFP or mCherry) for easy quantification of bacterial growth.[16]

-

Dispense the test compounds from a chemical library into 384-well microplates.[10]

-

Inoculate the plates with a diluted culture of the Mtb reporter strain in a suitable growth medium (e.g., 7H9-Tw-OADC).[16]

-

Include appropriate controls: no-drug (DMSO vehicle) for maximal growth and a known antibiotic (e.g., rifampicin) for maximal inhibition.

-

-

Incubation and Data Acquisition:

-

Hit Identification and Confirmation:

-

Calculate the percentage of growth inhibition for each compound relative to the controls.

-

Identify primary "hits" based on a predefined inhibition threshold (e.g., ≥90% inhibition).[10]

-

Confirm the activity of the primary hits in dose-response assays to determine the minimum inhibitory concentration (MIC).

-

Visualizations

Branched-Chain Amino Acid Biosynthesis Pathway

References

- 1. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe–2S cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Crystal Structure of Mycobacterium tuberculosis Elongation Factor G1 [frontiersin.org]

- 10. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A protocol for cloning, expression, and... | F1000Research [f1000research.com]

- 14. Expression and Purification of the Recombinant Cytochrome P450 CYP141 Protein of Mycobacterium Tuberculosis as a Diagnostic Tool and Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Mt KARI as a novel drug target for tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable challenge to global public health. This has intensified the search for novel drug targets and therapeutic strategies. The branched-chain amino acid (BCAA) biosynthesis pathway has emerged as a promising area for anti-TB drug development because it is essential for the survival of Mtb but absent in humans.[1][2][3][4] Within this pathway, Ketol-acid reductoisomerase (KARI) has been identified as a particularly attractive target.[1][2][3][4][5] This technical guide provides a comprehensive overview of Mt KARI, including its biochemical function, validation as a drug target, known inhibitors, and detailed experimental protocols.

The Role and Structure of Mt KARI

KARI is the second enzyme in the BCAA biosynthesis pathway and is responsible for a crucial two-step reaction.[2][3][4][6] The first step is an isomerization reaction that requires a magnesium ion (Mg²⁺) cofactor.[7] The second step involves the reduction of the intermediate by the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) to produce dihydroxy-isovalerate.[2][3][4][7]

Mycobacterium tuberculosis KARI (Mt KARI) is classified as a class I KARI.[2][3][4][7] The crystal structure of Mt KARI has been resolved to 1.0 Å resolution, revealing a solvent-accessible active site containing two Mg²⁺ ions.[2][3][4] The binding of substrates and the cofactor NADPH induces significant conformational changes in the enzyme, which are critical for its catalytic activity.[2][3][4]

Signaling and Reaction Pathways

The following diagrams illustrate the BCAA biosynthesis pathway, the enzymatic reaction of KARI, and a general workflow for inhibitor screening.

Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.

Caption: The two-step enzymatic reaction catalyzed by Mt KARI.

Caption: General workflow for screening and validation of Mt KARI inhibitors.

Validation of Mt KARI as a Drug Target

The validation of KARI as a viable drug target is supported by the discovery of inhibitors that demonstrate activity in both enzymatic and whole-cell assays.[5] Screening of compound libraries has led to the identification of several chemical scaffolds that inhibit Mt KARI and impede the growth of Mtb.[1][5]

Inhibitors of Mt KARI

A number of promising inhibitors of Mt KARI have been identified and characterized. These compounds belong to diverse chemical classes and exhibit a range of potencies.

| Inhibitor Class/Name | Ki Value (nM) | MIC (µM) | Notes |

| IpOHA Analogues | IpOHA (N-hydroxy-N-isopropyloxamate) is a known inhibitor of plant KARI.[8] Analogues have been synthesized and evaluated against Mt KARI. | ||

| Analogue 1 | 19.7 | - | A potent slow- and tight-binding inhibitor of Mt KARI, fivefold more potent than IpOHA.[8] |

| Prodrug of Analogue 1 | - | 2.32 ± 0.04 (MIC₉₀) | Demonstrates antimycobacterial activity against a virulent strain of Mtb (H37Rv).[8] |

| MMV553002 | - | - | Identified from the Medicines for Malaria Venture Pathogen Box library.[1] |

| Parent Compound | 531 | 1.10 (MIC₉₀) | The anti-TB activity is attributed to a 2-aminophenol product, while the KARI inhibition is from a 3-(methylsulfonyl)-2-oxopropanic acid product.[1][9] |

| NSC116565 & Analogues | Identified from the National Cancer Institute Developmental Therapeutic Program library.[1][10] | ||

| NSC116565 (1b) | 95.4 | 20 (MIC₉₀) | A potent, slow-binding inhibitor of Mt KARI.[1] Also inhibits the growth of virulent Mtb cells. |

| Analogue 151f (1f) | 8 | 18 (MIC₉₀) | A phenyl derivative of NSC116565, it is a potent inhibitor of Mt KARI and Mtb cell growth.[1] It acts as a competitive inhibitor for both 2-acetolactate and NADPH.[6][11] |

| Other Screened Compounds | |||

| Compound from Library Screen 1 | 3,000 - 4,000 | Active in cell assays | Two inhibitors were discovered with Ki values in the low micromolar range.[5] |

Experimental Protocols

A continuous spectrophotometric assay is commonly used to measure the activity of Mt KARI by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9]

Materials:

-

Purified Mt KARI enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Magnesium chloride (MgCl₂)

-

NADPH

-

Substrate (e.g., 2-acetolactate)

-

Test compounds (potential inhibitors)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in the microplate wells containing the assay buffer, MgCl₂, and NADPH.

-

Add the test compound or vehicle control (e.g., DMSO) to the respective wells.

-

Initiate the reaction by adding the substrate, 2-acetolactate.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the vehicle control.

-

For kinetic studies (e.g., determination of Ki), the assay is performed with varying concentrations of substrate and inhibitor.

The Microplate Alamar Blue Assay (MABA) is a widely used method to determine the MIC of compounds against M. tuberculosis.[12]

Materials:

-

M. tuberculosis culture (e.g., H37Rv strain)

-

7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compounds

-

Standard anti-TB drugs (e.g., rifampicin, isoniazid) as positive controls

-

96-well microplates

-

Alamar Blue reagent (resazurin)

Procedure:

-

Prepare serial dilutions of the test compounds and standard drugs in the 96-well microplates.

-

Prepare an inoculum of M. tuberculosis from a fresh culture and adjust the optical density to a standard value.

-

Inoculate the wells containing the test compounds and controls with the bacterial suspension. Include wells with bacteria only (growth control) and media only (sterility control).

-

Incubate the plates at 37°C for a specified period (e.g., 7 days).

-

After incubation, add the Alamar Blue reagent to each well and re-incubate overnight.

-

Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[12]

Conclusion and Future Directions

Mt KARI represents a highly promising and validated target for the development of novel anti-tuberculosis drugs. Its essentiality for M. tuberculosis and absence in humans provide a clear therapeutic window. The identification of several potent inhibitors with diverse chemical scaffolds has laid a strong foundation for future drug discovery efforts.

Future research should focus on:

-

Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of the current lead compounds.

-

Structure-Based Drug Design: Utilizing the high-resolution crystal structure of Mt KARI to design novel inhibitors with improved binding affinity and specificity.

-

Mechanism of Action Studies: Further elucidating the detailed molecular interactions between inhibitors and the enzyme to guide rational drug design.

-

In Vivo Efficacy: Evaluating the most promising inhibitors in animal models of tuberculosis to assess their therapeutic potential.

The continued exploration of Mt KARI as a drug target holds significant promise for the development of the next generation of anti-TB agents, which are urgently needed to combat the global threat of tuberculosis.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Targeting Tuberculosis: A Technical Guide to Novel Inhibitors of Ketol-Acid Reductoisomerase

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains. A promising avenue for drug discovery lies in targeting essential metabolic pathways of the bacterium that are absent in humans. One such pathway is the branched-chain amino acid (BCAA) biosynthesis pathway, which is vital for the survival of M. tuberculosis. This guide focuses on a key enzyme in this pathway, Ketol-acid reductoisomerase (KARI), as a target for novel anti-TB compounds.

The Branched-Chain Amino Acid Biosynthesis Pathway: A Prime Target

The BCAA biosynthesis pathway is responsible for the production of valine, leucine, and isoleucine, amino acids crucial for protein synthesis and other essential cellular functions in M. tuberculosis. The absence of this pathway in humans makes its constituent enzymes attractive targets for the development of selective inhibitors with potentially low host toxicity. KARI (EC 1.1.1.86) catalyzes the second step in this pathway, a two-part reaction involving an alkyl migration followed by an NADPH-dependent reduction.[1][2]

Below is a diagram illustrating the core of the BCAA biosynthesis pathway in M. tuberculosis, highlighting the central role of KARI.

References

Delving into Mt KARI-IN-2: A Technical Guide to its Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of Mt KARI-IN-2, a potent inhibitor of Mycobacterium tuberculosis (Mtb) ketol-acid reductoisomerase (KARI). This enzyme is a critical component of the branched-chain amino acid biosynthesis pathway in Mtb, making it a promising target for novel anti-tuberculosis therapeutics. This document summarizes the available quantitative data, details the experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound and related compounds have been quantified through various assays. The data presented below is compiled from publicly available research to facilitate comparative analysis.

Table 1: In Vitro Enzyme Inhibition and Cellular Activity of Mt KARI Inhibitors

| Compound | Target | Ki (μM) | MIC vs. Mtb H37Rv (μM) | Cytotoxicity (HEK293) IC50 |

| This compound (5b) | Mt KARI | 2.02[1] | 0.78[1] | > 86 μg/mL[1] |

| Mt KARI-IN-1 | Mt KARI | 3.06 | Not Reported | Not Reported |

| Mt KARI-IN-4 (5c) | Mt KARI | 5.48 | 0.78 | > 72 μg/mL |

| Mt KARI-IN-5 (6c) | Mt KARI | 4.72 | 1.56 | > 64 μg/mL |

| NR-107 | Mt KARI | 18.47 (IC50) | Not Reported | Low toxicity at 25 µM (RAW 264.7) |

| ASIM-F | Mt KARI | 27.02 (IC50) | Not Reported | Low toxicity at 25 µM (RAW 264.7) |

| NSC116565 | Mt KARI | 0.0954 | 20 | Not Reported |

| Pyrimidinedione (1f) | Mt KARI | 0.0233 | 12.7 | Not Reported |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound. These protocols are based on standard and published methods for the investigation of Mtb KARI inhibitors.

Mt KARI Enzyme Inhibition Assay (Ki Determination)

This assay quantifies the inhibitory potency of a compound against the Mt KARI enzyme. The activity of Mt KARI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

Materials:

-

Purified recombinant Mt KARI enzyme

-

Tris-HCl buffer (pH 7.5-8.0)

-

MgCl2

-

NADPH

-

2-acetolactate (substrate)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and NADPH in each well of a 96-well plate.

-

Add varying concentrations of the test inhibitor (this compound) to the wells. A DMSO control (no inhibitor) is also included.

-

Initiate the enzymatic reaction by adding the substrate, 2-acetolactate, to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocities from the linear phase of the absorbance curves.

-

Determine the inhibition constant (Ki) by fitting the initial velocity data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition equations) using graphing and statistical software.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis H37Rv

The MIC assay determines the lowest concentration of an inhibitor that prevents the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test inhibitor (this compound)

-

96-well microplates

-

Resazurin or Alamar blue solution

-

Plate reader for fluorescence or colorimetric measurement

Procedure:

-

Prepare a serial dilution of the test inhibitor in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include positive (no inhibitor) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add a growth indicator such as resazurin or Alamar blue to each well and incubate for an additional 24-48 hours.

-

The MIC is determined as the lowest concentration of the inhibitor that prevents a color change (e.g., from blue to pink for resazurin), indicating the inhibition of bacterial growth.

Cytotoxicity Assay in HEK293 Cells

This assay assesses the toxicity of the inhibitor against a human cell line to determine its selectivity.

Materials:

-

HEK293 (Human Embryonic Kidney 293) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test inhibitor (this compound)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent

-

Plate reader for absorbance or luminescence

Procedure:

-

Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24-72 hours).

-

After the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo®).

-

Incubate as per the reagent manufacturer's instructions to allow for the conversion of the substrate by viable cells.

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces cell viability by 50%, by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the biological context and experimental processes described in this guide.

Caption: Branched-chain amino acid biosynthesis pathway in M. tuberculosis.

Caption: Experimental workflow for the Mt KARI enzyme inhibition assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene (Rv3001c in M. tuberculosis H37Rv), is the second enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of valine, leucine, and isoleucine.[4][5] As mammals lack this pathway and must obtain BCAAs from their diet, KARI represents an attractive target for the development of novel antimicrobial agents against Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis.[1][2][5][6] Mt KARI is a bifunctional enzyme that catalyzes an initial Mg²⁺-dependent alkyl group rearrangement of (S)-2-acetolactate followed by an NADPH-dependent reduction to (R)-2,3-dihydroxy-isovalerate.[4] This application note provides a detailed protocol for the continuous spectrophotometric assay of Mt KARI activity by monitoring the consumption of NADPH.

Principle of the Assay

The enzymatic activity of Mt KARI is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the substrate. The rate of NADPH consumption is directly proportional to the KARI enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[5]

Signaling Pathway

Experimental Workflow

Quantitative Data Summary

Table 1: Kinetic Parameters of Mt KARI and Homologs

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Cofactor | Reference |

| MtKARI-II | (S)-2-Acetolactate | 488.76 ± 57.04 | 71.5 ± 4.77 | NADH | [5] |

| MtKARI | (S)-2-Acetolactate | 110 ± 4 | 1.4 ± 0.02 | NADPH | [5] |

| MtKARI-II | HMKB | 301.30 ± 7.7 | 201.17 ± 61.39 | NADPH | [5] |

| MtKARI-II | HMKB | 556.15 ± 137.8 | 79.25 ± 32.88 | NADH | [5] |

| EcKARI | (S)-2-Acetolactate | 230 ± 8 | 2.15 ± 0.02 | NADPH | [4] |

Note: HMKB is a synthetic substrate, 2-hydroxy-2-methyl-3-ketobutyrate.

Table 2: Inhibitor Constants (Ki) for Mt KARI

| Inhibitor | Ki (nM) | Inhibition Type | Reference |

| NSC116565 | 95.4 | Time-dependent | [6][7] |

| 1f (NSC116565 analog) | 23.3 | Competitive (vs. AL & NADPH) | [8] |

| 3-(methylsulfonyl)-2-oxopropanic acid | 531 | - | [6] |

| E4 | 153 ± 25 | - | [2] |

| E10 | 38.4 ± 5.5 | - | [2] |

Experimental Protocol

Materials and Reagents

-

Purified Mt KARI enzyme

-

(S)-2-acetolactate (substrate)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl or Potassium Phosphate buffer

-

Dithiothreitol (DTT) (optional, for enzyme stability)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

-

Nuclease-free water

Assay Buffer Preparation

Prepare a 100 mM Tris-HCl buffer, pH 8.0, containing 10 mM MgCl₂.[5] Alternatively, a 100 mM potassium phosphate buffer at pH 7.0 can be used.[9] The buffer should be filtered and degassed before use.

Stock Solution Preparation

-

Mt KARI Enzyme: Prepare a stock solution of purified Mt KARI in a suitable buffer (e.g., Tris-HCl with glycerol for stability). The final concentration in the assay will depend on the enzyme's specific activity.

-

Substrate ((S)-2-acetolactate): Prepare a 100 mM stock solution in nuclease-free water. Store at -20°C.

-

Cofactor (NADPH): Prepare a 10 mM stock solution in the assay buffer. Determine the precise concentration spectrophotometrically at 340 nm (ε = 6220 M⁻¹cm⁻¹). Prepare fresh daily and keep on ice, protected from light.

Assay Procedure

The following protocol is for a total reaction volume of 200 µL in a 96-well plate format. Adjust volumes accordingly for cuvette-based assays.

-

Assay Mixture Preparation: In each well, prepare the assay mixture by adding the following components in order:

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure all components are at thermal equilibrium.[5]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the Mt KARI enzyme solution to each well. The final enzyme concentration should be chosen to provide a linear rate of absorbance decrease for at least 10 minutes.

-

Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a plate reader.

-

Controls:

-

No Enzyme Control: Replace the enzyme solution with an equal volume of enzyme storage buffer to measure the rate of non-enzymatic NADPH oxidation.

-

No Substrate Control: Replace the substrate solution with an equal volume of assay buffer to measure any substrate-independent NADPH oxidase activity of the enzyme.

-

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Convert to Molarity: Convert the rate from ΔAbs/min to µM/min using the Beer-Lambert law:

-

Rate (M/min) = (ΔAbs/min) / (ε × l)

-

Where ε (molar extinction coefficient of NADPH) = 6220 M⁻¹cm⁻¹ and l is the path length in cm.

-

-

Determine Kinetic Parameters: For Michaelis-Menten kinetics, perform the assay with varying substrate concentrations while keeping the enzyme and NADPH concentrations constant. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Inhibitor Screening: To screen for inhibitors, perform the assay with a fixed concentration of substrate and NADPH in the presence and absence of the test compound. The percent inhibition can be calculated as:

-

% Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] × 100

-

For Ki determination, perform the assay with varying concentrations of both substrate and inhibitor.

-

References

- 1. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General approach to reversing ketol-acid reductoisomerase cofactor dependence from NADPH to NADH - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Recombinant Mycobacterium tuberculosis Ketol-acid Reductoisomerase (Mt KARI) Expression and Purification in E. coli

Introduction

Ketol-acid reductoisomerase (KARI) is a crucial enzyme (EC 1.1.1.86) in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for bacteria, fungi, and plants, but absent in animals.[1][2] This makes the BCAA pathway an attractive target for the development of novel antimicrobial agents.[1] In Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis, KARI is of significant interest as a potential drug target.[3][4] The development of inhibitors against Mt KARI could lead to new treatments for tuberculosis, a disease for which drug resistance is a growing concern.[2][5]

Recombinant expression of Mt KARI in Escherichia coli provides a robust system for producing large quantities of the enzyme for structural studies, functional assays, and high-throughput screening of potential inhibitors.[6][7] This document provides detailed protocols for the cloning, expression, and purification of recombinant Mt KARI in an E. coli host system.

Biological Function of Mt KARI

Mt KARI is a Class I KARI, characterized by a shorter amino acid sequence compared to the Class II enzymes found in plants.[2][8] It functions as a bifunctional enzyme, catalyzing a two-step reaction within a single active site.[9] The first step is a Mg²⁺-dependent isomerization of (S)-2-acetolactate to an intermediate, followed by an NADPH-dependent reduction to produce 2,3-dihydroxy-3-isovalerate, a precursor for the synthesis of valine and leucine.[2][9] Due to its reliance on NADPH as the reducing agent, monitoring NADPH oxidation is a common method for assaying its enzymatic activity.[2][9]

Quantitative Data

The following table summarizes the kinetic parameters of Mt KARI for its substrate, 2-acetolactate.

| Enzyme | Substrate | kcat (s⁻¹) | KM (µM) | Cofactor | Reference |

| Mt KARI | 2-acetolactate | 1.4 ± 0.02 | 110 ± 4 | NADPH | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the biochemical pathway in which Mt KARI participates and the general workflow for its recombinant production.

Caption: Branched-chain amino acid biosynthesis pathway highlighting the role of Mt KARI.

Caption: Experimental workflow for recombinant Mt KARI expression and purification.

Experimental Protocols

Protocol 1: Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the M. tuberculosis KARI gene (Rv1733c is a latency antigen, the correct gene is not explicitly stated but is often implied in literature) into a pET-series expression vector, which contains a T7 promoter for high-level expression.[10][11][12]

Materials:

-

M. tuberculosis H37Rv genomic DNA

-

Phusion High-Fidelity DNA Polymerase

-

Forward and Reverse Primers with restriction sites (e.g., NdeI and XhoI)

-

pET expression vector (e.g., pET-28a(+) with an N-terminal His-tag)

-

Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffers

-

T4 DNA Ligase and buffer

-

DH5α competent E. coli cells

-

LB agar plates with appropriate antibiotic (e.g., kanamycin for pET-28a)

Procedure:

-

PCR Amplification: Amplify the Mt KARI coding sequence from genomic DNA using PCR.[6] The reaction mixture should be prepared according to the polymerase manufacturer's instructions. A typical thermal cycling profile is:

-

Initial denaturation: 98°C for 30 seconds.

-

30-35 cycles of:

-

Denaturation: 98°C for 10 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ).

-

Extension: 72°C for 1 minute (adjust based on gene length).

-

-

Final extension: 72°C for 10 minutes.

-

-

Purification and Digestion: Purify the PCR product using a commercial kit. Digest both the purified PCR product and the pET vector with the selected restriction enzymes (e.g., NdeI and XhoI) for 2-4 hours at 37°C.[11]

-

Ligation: Ligate the digested insert and vector using T4 DNA Ligase at a 3:1 molar ratio of insert to vector. Incubate overnight at 16°C or for 2 hours at room temperature.

-

Transformation: Transform the ligation mixture into competent DH5α E. coli cells via heat shock.[12] Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

-

Screening: Screen colonies for the correct insert by colony PCR or restriction digestion of purified plasmid DNA (miniprep). Verify the sequence of the positive clones by DNA sequencing.

Protocol 2: Recombinant Protein Expression in E. coli

This protocol details the expression of Mt KARI in the E. coli BL21(DE3) strain.[13][14]

Materials:

-

Verified recombinant plasmid (e.g., pET-28a-MtKARI)

-

BL21(DE3) competent E. coli cells

-

Terrific Broth (TB) or Luria-Bertani (LB) broth with antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M stock)

Procedure:

-

Transformation: Transform the recombinant plasmid into BL21(DE3) competent cells and plate on LB agar with the selective antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10-50 mL of LB or TB medium containing the antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).[13]

-

Large-Scale Culture: Inoculate 1 L of TB or LB medium with the overnight starter culture (typically a 1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[6]

-

Induction: Cool the culture to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[6][13]

-

Expression: Continue to incubate the culture at the lower temperature (18-25°C) for 16-20 hours with shaking. This lower temperature often improves the solubility of the recombinant protein.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of Recombinant Mt KARI

This protocol describes a two-step purification process using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).[15][16]

Materials:

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole

-

SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

-

Lysozyme, DNase I, Protease inhibitor cocktail

-

Ni-NTA affinity resin

-

Dialysis tubing (10 kDa MWCO)

-

Size-exclusion chromatography column (e.g., Superdex 200)

Procedure:

-

Cell Lysis: Resuspend the frozen cell pellet in ice-cold Lysis Buffer (approx. 5 mL per gram of wet cell paste). Add lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate on ice until the suspension is no longer viscous.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble protein fraction.

-

IMAC (Capture Step):

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10-20 column volumes (CV) of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged Mt KARI with Elution Buffer. Collect fractions and analyze by SDS-PAGE.[16]

-

-

Dialysis: Pool the fractions containing the protein of interest. Dialyze overnight at 4°C against SEC Buffer to remove imidazole and exchange the buffer.

-

Size-Exclusion Chromatography (Polishing Step):

-

Concentrate the dialyzed protein sample if necessary.

-

Equilibrate the SEC column with SEC Buffer.

-

Load the protein sample onto the column and run the chromatography.

-

Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions.

-

-

Storage: Determine the protein concentration (e.g., using Bradford assay or A₂₈₀). Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 4: KARI Enzyme Activity Assay

This spectrophotometric assay measures KARI activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[2][9]

Materials:

-

Assay Buffer: 100 mM Tris-HCl pH 8.0

-

Magnesium Chloride (MgCl₂) solution (e.g., 100 mM stock)

-

NADPH solution (e.g., 10 mM stock)

-

Substrate: (S)-2-acetolactate solution (prepare fresh)

-

Purified Mt KARI enzyme

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

4 mM MgCl₂ (final concentration)

-

0.2 mM NADPH (final concentration)[9]

-

-

Initiate Reaction: Add a known amount of purified Mt KARI to the cuvette and mix. The reaction can be initiated by the addition of the substrate, 2-acetolactate, at various concentrations to determine kinetic parameters.[2]

-

Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 25°C or 37°C.[2] The rate of NADPH oxidation is proportional to the enzyme activity.

-

Calculation: Calculate the enzyme activity using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6220 M⁻¹cm⁻¹).[2] One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

References

- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 2. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. Enhanced Production of Recombinant Mycobacterium tuberculosis Antigens in Escherichia coli by Replacement of Low-Usage Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cloning, optimization of induction conditions and purification of Mycobacterium tuberculosis Rv1733c protein expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 12. sinobiological.com [sinobiological.com]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. rega.kuleuven.be [rega.kuleuven.be]

- 15. bio-rad.com [bio-rad.com]

- 16. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]

Application Notes: Targeting Mycobacterium tuberculosis H37Rv with Ketol-Acid Reductoisomerase (KARI) Inhibitors

Introduction

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1][2] This pathway is essential for the bacterium's survival and is absent in humans, making KARI an attractive and specific target for the development of novel anti-tuberculosis agents.[1][3] Inhibiting KARI disrupts the synthesis of essential amino acids like valine, leucine, and isoleucine, ultimately leading to bacterial growth inhibition.[2] These application notes provide detailed protocols for the cultivation of M. tuberculosis H37Rv and the evaluation of KARI inhibitor efficacy in vitro.

Mechanism of Action

KARI catalyzes a two-step reaction: an isomerization of an acetohydroxy acid substrate followed by an NADPH-dependent reduction.[1][4] The development of inhibitors targeting this enzyme aims to block this vital metabolic step. Various compounds have been identified that inhibit Mt KARI, demonstrating the potential of this strategy to combat drug-resistant tuberculosis strains.[3][5]

Quantitative Data: Efficacy of Mt KARI Inhibitors

The following table summarizes the in vitro activity of several KARI inhibitors against the M. tuberculosis H37Rv strain and the purified Mt KARI enzyme.

| Inhibitor Compound | Type | Target | Ki (Inhibition Constant) | MIC (Minimum Inhibitory Concentration) against M. tuberculosis H37Rv | Reference(s) |

| 1f (pyrimidinedione) | Competitive (vs. AL & NADPH) | Mt KARI | 23.3 nM | 12.7 µM | [6][7][8] |

| NSC116565 | Time-dependent | Mt KARI | 95.4 nM | 20 µM (MIC90) | [3][9] |

| MMV553002 (hydrolysed) | Not specified | Mt KARI | 531 nM (for 3-(methylsulfonyl)-2-oxopropanic acid) | 1.10 µM (MIC90, for 2-aminophenol) | [3] |

| IpOHA | Slow-binding | Mt KARI | ~26 nM | Not Reported | [5] |

| Hoe 704 | Reversible | Mt KARI | 300 nM | Not Reported | [5] |

| CPD | Reversible | Mt KARI | 3.03 µM | Not Reported | [5] |

| Mt KARI-IN-4 | Potent Inhibitor | Mt KARI | 5.48 µM | 0.78 µM | [10] |

Visualized Pathways and Workflows

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

Caption: The BCAA pathway in M. tuberculosis, highlighting the inhibitory action on KARI.

Experimental Workflow: MIC Determination

Caption: Step-by-step workflow for determining the MIC of KARI inhibitors.

Logical Relationship: From Target Inhibition to Cellular Effect

Caption: Logical flow from KARI enzyme inhibition to bacterial growth arrest.

Experimental Protocols

Protocol 1: Culturing Mycobacterium tuberculosis H37Rv

This protocol describes the standard procedure for growing the H37Rv strain for inhibitor testing. All work with virulent M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

-

M. tuberculosis H37Rv (ATCC 27294) frozen stock

-

Middlebrook 7H9 Broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween-80

-

Middlebrook 7H12 Broth (for some assays)[11]

-

Sterile culture flasks with vented caps

-

Incubator at 37°C

Procedure:

-

Thaw a frozen vial of M. tuberculosis H37Rv stock.

-

Inoculate 10 mL of supplemented Middlebrook 7H9 broth with the thawed culture.

-

Incubate the culture at 37°C with gentle agitation until it reaches the mid-logarithmic growth phase, typically indicated by an optical density at 600 nm (OD600) of 0.4-0.8.[8]

-

For MIC assays, dilute this primary culture in the appropriate assay medium (e.g., 7H12 broth) to the required final inoculum density.[11]

Protocol 2: Preparation of KARI Inhibitor Stock Solutions

This protocol provides a general method for preparing inhibitor stocks for use in MIC assays.

Materials:

-

KARI inhibitor compound (powder form)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Accurately weigh the KARI inhibitor powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 1.0 mg/mL).[11]

-

Ensure the compound is fully dissolved. Gentle vortexing may be required.

-

Store the stock solution at -20°C or as recommended by the manufacturer.

-

On the day of the experiment, thaw the stock solution and prepare intermediate dilutions in the appropriate culture medium. The final DMSO concentration in the assay wells should be kept low (typically ≤1%) to avoid solvent toxicity to the bacteria.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Microplate Assay

This protocol outlines the determination of MIC using a 384-well plate format, adapted from standard high-throughput screening methods.[11]

Materials:

-

Sterile, black, clear-bottom 384-well microtiter plates[11]

-

M. tuberculosis H37Rv culture, adjusted to the desired inoculum density (e.g., 1-2 x 10⁵ CFU/mL) in 7H12 broth[11]

-

Diluted KARI inhibitor solutions

-

Positive control antibiotic (e.g., Amikacin or Rifampicin)[11]

-

Negative control (media with DMSO, no inhibitor)

-

Resazurin sodium salt solution (or Alamar Blue)

-

Multi-channel pipette or automated liquid handler

Procedure:

-

Plate Preparation:

-

Dispense 25 µL of serially diluted KARI inhibitor into the wells of a 384-well plate. The concentration range should span the expected MIC.

-

Include positive control wells (e.g., Amikacin at a concentration that fully inhibits growth) and negative/vehicle control wells (culture media with the same DMSO concentration as the test wells).[11]

-

-

Inoculation:

-

Prepare the bacterial inoculum by diluting a mid-log phase H37Rv culture in 7H12 broth to a final concentration of 1-2 x 10⁵ CFU/mL.[11]

-

Add 25 µL of the diluted bacterial suspension to each well, bringing the total volume to 50 µL.

-

-

Incubation:

-

Seal the plates (e.g., with a breathable membrane) to prevent evaporation while allowing gas exchange.

-

Incubate the plates at 37°C for 5-7 days.

-

-

Viability Assessment:

-

After incubation, add 10 µL of a viability indicator like Resazurin or Alamar Blue to each well.

-

Incubate for an additional 24-48 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence or absorbance according to the indicator used (for Resazurin: excitation ~560 nm, emission ~590 nm).

-

Calculate the percentage of growth inhibition for each inhibitor concentration relative to the positive and negative controls.

-

The MIC is defined as the lowest concentration of the inhibitor that results in ≥90% inhibition of bacterial growth.[11]

-

References

- 1. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]

- 2. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. medchemexpress.com [medchemexpress.com]

- 11. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Spectrophotometric Assay of Ketol-Acid Reductoisomerase (KARI) Activity via NADPH Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketol-acid reductoisomerase (KARI), EC 1.1.1.86, is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, catalyzing the conversion of (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate. This pathway is essential for the growth of bacteria, fungi, and plants, but is absent in animals, making KARI a promising target for the development of novel antibiotics, herbicides, and antifungal agents. The KARI-catalyzed reaction is a two-step process involving an Mg²⁺-dependent alkyl migration followed by an NADPH-dependent reduction of the keto group.

The activity of KARI can be conveniently measured using a continuous spectrophotometric assay that monitors the oxidation of NADPH to NADP⁺. This is observed as a decrease in absorbance at 340 nm. This application note provides a detailed protocol for this assay, including reagent preparation, step-by-step procedures for determining enzyme kinetics and inhibitor potency, data analysis, and troubleshooting.

Principle of the Assay

The spectrophotometric assay for KARI activity is based on the principle that the reduced cofactor NADPH absorbs light at 340 nm, while its oxidized form, NADP⁺, does not. The KARI-catalyzed reduction of its substrate is coupled to the oxidation of NADPH. Therefore, the rate of the enzymatic reaction is directly proportional to the rate of decrease in absorbance at 340 nm. The reaction is:

(S)-2-acetolactate + NADPH + H⁺ --(KARI, Mg²⁺)--> (R)-2,3-dihydroxy-isovalerate + NADP⁺

The rate of NADPH oxidation can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.

Data Presentation

Table 1: Kinetic Parameters of KARI from Various Organisms

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Escherichia coli | (S)-2-acetolactate | 230 ± 8 | 2.15 ± 0.02 | [1] |

| Mycobacterium tuberculosis | (S)-2-acetolactate | 301.30 ± 7.7 | 201.17 ± 61.39 | |

| Sulfolobus acidocaldarius | (S)-2-acetolactate | 184 - 60 | 0.058 - 0.957 | [2] |

| Campylobacter jejuni | (S)-2-acetolactate | 881 ± 50 | 0.85 ± 0.05 | [1] |

Table 2: Inhibitor Potency against KARI

| Inhibitor | Organism | Kᵢ (nM) | IC₅₀ (µM) | Reference |

| MMV553002 | Mycobacterium tuberculosis | - | 0.8 | [3][4] |

| E4 | Mycobacterium tuberculosis | 153 ± 25 | - | [4] |

| E4 | Staphylococcus aureus | 531 ± 68 | - | [4] |

| E10 | Mycobacterium tuberculosis | 38.4 ± 5.5 | - | [4] |

| E10 | Staphylococcus aureus | 22.2 ± 15.4 | - | [4] |

| Cyclopropane-1,1-dicarboxylate (CPD) | Staphylococcus aureus | 2730 | - | [5] |

| N-isopropyloxalyl hydroxamate (IpOHA) | Staphylococcus aureus | 7.9 | - | [5] |

Experimental Protocols

Materials and Reagents

-

Purified KARI enzyme

-

(S)-2-acetolactate (substrate)

-

NADPH (cofactor)

-

Tris-HCl buffer (or other suitable buffer, e.g., potassium phosphate)

-

Magnesium chloride (MgCl₂)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (quartz for UV range) or 96-well UV-transparent plates

-

Calibrated pipettes

Preparation of Reagents

-

Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0. Other buffers such as 100 mM potassium phosphate, pH 7.0, can also be used. Ensure the buffer is at room temperature before use.

-

MgCl₂ Stock Solution: Prepare a 1 M stock solution of MgCl₂ in deionized water.

-

NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer. The exact concentration should be determined spectrophotometrically using the molar extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm. Store in small aliquots at -20°C and protect from light.

-

(S)-2-acetolactate Stock Solution: Prepare a 100 mM stock solution of (S)-2-acetolactate in the assay buffer. Store in aliquots at -20°C.

-

Enzyme Solution: Dilute the purified KARI enzyme in assay buffer to a suitable concentration. The optimal concentration should be determined empirically to give a linear decrease in absorbance over a few minutes. Keep the enzyme on ice.

Standard KARI Activity Assay Protocol

-

Set up the reaction mixture in a 1 ml cuvette (or an appropriate volume for a 96-well plate). The final concentrations of the components should be:

-

100 mM Tris-HCl, pH 8.0

-

10 mM MgCl₂

-

0.2 mM NADPH

-

10 mM (S)-2-acetolactate

-

-

Add the assay buffer, MgCl₂, and NADPH to the cuvette and mix.

-

Add the KARI enzyme solution to the cuvette, mix by gentle inversion, and place the cuvette in the spectrophotometer.

-

Start the reaction by adding the substrate, (S)-2-acetolactate.

-

Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

Protocol for Determining Kₘ and Vₘₐₓ

-

Set up a series of reactions as described in the standard protocol, but vary the concentration of one substrate (e.g., (S)-2-acetolactate) while keeping the concentration of the other substrate (NADPH) constant and saturating. A typical range for (S)-2-acetolactate could be from 0.1 to 10 times the expected Kₘ.

-

Measure the initial reaction rates (velocities) for each substrate concentration.

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (v = Vₘₐₓ[S] / (Kₘ + [S])) using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

Protocol for Determining Inhibitor IC₅₀

-

Set up a series of reactions as described in the standard protocol.

-

Add varying concentrations of the inhibitor to each reaction mixture. Include a control reaction with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) before initiating the reaction with the substrate.

-

Measure the initial reaction rates for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

Data Analysis: Worked Example

Objective: To calculate the specific activity of a KARI enzyme preparation.

Experimental Data:

-

Change in absorbance at 340 nm per minute (ΔA₃₄₀/min) = 0.150

-

Molar extinction coefficient of NADPH (ε) = 6220 M⁻¹cm⁻¹

-

Path length of the cuvette (l) = 1 cm

-

Total reaction volume = 1 ml

-

Volume of enzyme solution added = 20 µl

-

Protein concentration of the enzyme stock = 0.5 mg/ml

Calculations:

-

Calculate the rate of NADPH oxidation in M/min using the Beer-Lambert Law (A = εcl, so c = A/εl): Rate (M/min) = (ΔA₃₄₀/min) / (ε * l) Rate (M/min) = 0.150 / (6220 M⁻¹cm⁻¹ * 1 cm) Rate (M/min) = 2.41 x 10⁻⁵ M/min

-

Convert the rate to µmol/min: Rate (µmol/min) = Rate (M/min) * Total reaction volume (L) * 10⁶ µmol/mol Rate (µmol/min) = 2.41 x 10⁻⁵ mol/(L*min) * 0.001 L * 10⁶ µmol/mol Rate (µmol/min) = 0.0241 µmol/min

-

Calculate the amount of protein in the assay in mg: Amount of protein (mg) = Protein concentration (mg/ml) * Volume of enzyme added (ml) Amount of protein (mg) = 0.5 mg/ml * 0.020 ml Amount of protein (mg) = 0.01 mg

-

Calculate the specific activity in µmol/min/mg: Specific Activity = Rate (µmol/min) / Amount of protein (mg) Specific Activity = 0.0241 µmol/min / 0.01 mg Specific Activity = 2.41 µmol/min/mg

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or very low activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions (-80°C for long-term). |

| Missing reaction component | Double-check that all reagents (buffer, MgCl₂, NADPH, substrate) were added. | |

| Incorrect pH or temperature | Verify the pH of the buffer. Ensure the assay is performed at the optimal temperature for the enzyme. | |

| Presence of an inhibitor in the sample | If testing crude extracts, consider sample cleanup steps. | |

| High background absorbance | Contaminated reagents | Use high-purity reagents. Prepare fresh solutions. |

| Light scattering | Centrifuge or filter enzyme preparations to remove aggregates. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Product inhibition | Analyze only the initial linear phase of the reaction. | |

| Enzyme instability | Check if the enzyme is stable under the assay conditions. Add stabilizing agents like glycerol or DTT if necessary. | |

| Drifting baseline | Spectrophotometer lamp not warmed up | Allow the spectrophotometer to warm up for at least 30 minutes before taking readings.[6] |

| Temperature fluctuations | Use a temperature-controlled cuvette holder. |

Mandatory Visualization

Caption: Branched-Chain Amino Acid Biosynthesis Pathway.

Caption: KARI Spectrophotometric Assay Workflow.

References

- 1. Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals [mdpi.com]

- 2. NADH/NADPH bi-cofactor-utilizing and thermoactive ketol-acid reductoisomerase from Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. bio.libretexts.org [bio.libretexts.org]

Application Note: Isothermal Titration Calorimetry (ITC) for Characterizing Inhibitor Binding Affinity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the binding affinity of inhibitors to their target macromolecules, such as proteins or nucleic acids.[1][2][3] It is a label-free method that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2][3] This information is crucial in drug discovery and development for lead selection and optimization.[2][4][5] ITC allows for the determination of key binding parameters, including the dissociation constant (K D ), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[1][3][5]

Principle of Isothermal Titration Calorimetry

ITC operates by measuring the heat change that occurs when a ligand (the inhibitor) is titrated into a sample cell containing the macromolecule (the target).[1][5] The instrument consists of a reference cell and a sample cell, both housed in an adiabatic jacket.[1][5] A sensitive thermopile detects temperature differences between the two cells.[1] During the experiment, the ligand is injected in small aliquots into the sample cell, and the heat of interaction is measured.[5] The instrument's feedback system maintains a constant temperature by adjusting the power supplied to the cell heaters.[5] The resulting data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the amount of heat exchanged per mole of injectant, which is then plotted against the molar ratio of ligand to macromolecule to generate a binding isotherm.[3]

Data Presentation: Thermodynamic Parameters of Inhibitor Binding

A typical ITC experiment provides a wealth of quantitative data that can be summarized to compare different inhibitors or binding conditions. The following tables present example data for two different inhibitors binding to the same target protein.

Table 1: Thermodynamic Parameters for Inhibitor A Binding to Target Protein X

| Parameter | Value | Units |

| Dissociation Constant (K D ) | 150 | nM |

| Stoichiometry (n) | 1.1 | - |

| Enthalpy Change (ΔH) | -12.5 | kcal/mol |

| Entropy Change (ΔS) | 8.7 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -9.2 | kcal/mol |

Table 2: Thermodynamic Parameters for Inhibitor B Binding to Target Protein X

| Parameter | Value | Units |

| Dissociation Constant (K D ) | 50 | nM |

| Stoichiometry (n) | 0.98 | - |

| Enthalpy Change (ΔH) | -8.2 | kcal/mol |

| Entropy Change (ΔS) | 15.4 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -10.1 | kcal/mol |

Experimental Protocols

Direct Titration for Moderate Affinity Inhibitors

This protocol is suitable for inhibitors with dissociation constants in the range of approximately 1 nM to 100 μM.[6]

a. Sample Preparation:

-

Macromolecule (in cell): Prepare the target protein solution at a concentration typically 10-50 times the expected K D .[7] A common starting concentration is 10-20 µM.[7]

-

Ligand (in syringe): Prepare the inhibitor solution at a concentration 10-20 times that of the macromolecule.[7][8] A typical starting concentration is 100-200 µM.[7]

-

Buffer Matching: It is critical that both the macromolecule and ligand solutions are prepared in the exact same buffer to minimize heats of dilution.[7][9] Dialysis of the protein against the final buffer is highly recommended. The final buffer should also be used for the ligand solution.

-

Degassing: Thoroughly degas both solutions immediately prior to the experiment to prevent air bubbles in the cell and syringe.[10]

b. Instrument Setup and Execution:

-

Cleaning: Ensure the sample cell and syringe are thoroughly cleaned with detergent (e.g., 14% Decon 90 or 20% Contrad 70) and rinsed extensively with water.[11]

-

Instrument Equilibration: Set the experimental temperature (e.g., 25 °C) and allow the instrument to equilibrate until a stable baseline is achieved.[11]

-

Loading Samples: Carefully load the macromolecule solution into the sample cell and the ligand solution into the injection syringe, avoiding the introduction of air bubbles.[8]

-

Titration Parameters: Set the injection volume (e.g., 2-10 µL), the spacing between injections (e.g., 120-180 seconds), and the total number of injections (e.g., 20-30).

-

Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data.[8]

-

Data Acquisition: Initiate the titration run and monitor the real-time data.

Displacement Titration for High-Affinity Inhibitors

For very tight-binding inhibitors (K D < 1 nM), direct ITC measurement can be challenging.[12][13] A displacement titration can be employed in such cases.[12][13][14]

a. Principle:

In a displacement titration, a weaker, competitive inhibitor with a known, measurable K D is pre-bound to the target protein. The high-affinity inhibitor is then titrated into this complex. The high-affinity inhibitor displaces the weaker one, and the resulting heat change is a combination of the binding of the high-affinity inhibitor and the dissociation of the low-affinity inhibitor.

b. Experimental Protocol:

-

Characterize the Weak Inhibitor: First, perform a direct ITC titration (as described in Protocol 1) to accurately determine the K D and ΔH of the weak inhibitor.

-

Sample Preparation for Displacement:

-

Macromolecule-Weak Inhibitor Complex (in cell): Prepare the target protein solution and add the weak inhibitor at a concentration that ensures a significant portion of the protein is bound (e.g., 50-80%).

-

High-Affinity Inhibitor (in syringe): Prepare the high-affinity inhibitor in the same matched buffer.

-

-

Instrument Setup and Execution: Follow the same instrument setup and execution steps as for a direct titration.

-

Data Analysis: The data is fitted to a competitive binding model to determine the K D and thermodynamic parameters of the high-affinity inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Caption: Thermodynamic principles of inhibitor binding measured by ITC.

References

- 1. pharmaxchange.info [pharmaxchange.info]

- 2. How to Assess Binding in Drug Discovery - TA Instruments [tainstruments.com]

- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 4. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. Single-experiment displacement assay for quantifying high-affinity binding by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 10. atomikateknik.com [atomikateknik.com]

- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2 | Malvern Panalytical [malvernpanalytical.com]

- 12. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: X-ray Crystallography of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) in Complex with Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structural and functional characterization of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI), a promising target for novel anti-tuberculosis drugs. Detailed protocols for protein expression, purification, crystallization, and inhibitor characterization are provided to facilitate further research and drug development efforts.

Introduction

Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis, remains a major global health threat, necessitating the development of new therapeutic agents. The branched-chain amino acid (BCAA) biosynthesis pathway is essential for the survival of Mt but is absent in humans, making its enzymes attractive targets for drug discovery.[1] Ketol-acid reductoisomerase (KARI) is the second enzyme in this pathway, catalyzing the Mg2+- and NADPH-dependent reduction of 2-acetolactate to 2,3-dihydroxy-isovalerate.[2][3] Inhibition of Mt KARI represents a promising strategy for the development of novel anti-tuberculosis drugs. This document outlines the methodologies for the X-ray crystallographic studies of Mt KARI in complex with various inhibitors, providing valuable insights for structure-based drug design.

Data Presentation: Quantitative Analysis of Mt KARI Inhibitors

The following tables summarize the quantitative data for various inhibitors of Mt KARI and its homolog from Staphylococcus aureus (Sa KARI), which shares high sequence and structural similarity.

Table 1: Kinetic and Cellular Activity of Mt KARI Inhibitors

| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | MIC (µM) | Notes |

| Pyrimidinedione (1f) | Mt KARI | 23.3[1][4] | - | 12.7 (MtH37Rv)[1][4] | Competitive and time-dependent inhibitor for AL and NADPH.[1][4] |

| NSC116565 | Mt KARI | 95.4[5] | - | 20 (virulent Mt cells)[5] | Potent, slow-binding inhibitor.[5] |

| MMV553002 (hydrolyzed) | Mt KARI | 531[5][6] | - | - | The hydrolyzed product, 3-(methylsulfonyl)-2-oxopropanic acid, is the active KARI inhibitor.[5][6] |

| 2-aminophenol | - | - | - | 1.10 (anti-TB activity)[5][6] | Hydrolysis product of MMV553002 responsible for anti-TB activity.[5][6] |

| IpOHA | Mt KARI | 97.7[7] | - | - | Transition state analog.[2] |

| MMV553002 | Mt KARI | <200[8][9] | 0.8[8][9] | - | Parent compound.[8][9] |

| E4 (hydrolyzed MMV553002) | Mt KARI | 153 ± 25[10] | - | - | |

| E4 (hydrolyzed MMV553002) | Sa KARI | 531 ± 68[10] | - | - | |

| E10 | Mt KARI | 38.4 ± 5.5[10] | - | - | |

| E10 | Sa KARI | 22.2 ± 15.4[10] | - | - |

Table 2: Thermodynamic Parameters of Inhibitor Binding to Mt KARI (via Isothermal Titration Calorimetry)

| Inhibitor | Ligand in Syringe | Macromolecule in Cell | Kd (µM) | Stoichiometry (n) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| NSC116565 | 300 µM NSC116565 | MtKARI·Mg2+·NADPH | 2.0 ± 1.3 | ~1.0 | - | Entropy-driven |

| NSC116565 | 300 µM NSC116565 | MtKARI·Mg2+ | 2.8 ± 0.8 | ~1.0 | - | Enthalpy-driven |

| CPD | 300 µM CPD | MtKARI·Mg2+·NADPH | - | ~1.0 | - | Entropy-driven |

Experimental Protocols

Protein Expression and Purification of Mt KARI

This protocol describes the expression of recombinant Mt KARI in E. coli and its subsequent purification.

Materials:

-

pET vector containing the Mt KARI gene

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) broth and agar

-

Kanamycin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300-600 mM NaCl, 20% glycerol, 10 mM β-mercaptoethanol (βME), 0.1-1 mM PMSF)

-

Wash Buffer (Lysis buffer with 20 mM imidazole)

-

Elution Buffer (Lysis buffer with 300 mM imidazole)

-

Ni-NTA agarose resin

-

PD-10 desalting column

Protocol:

-

Transform the pET-Mt KARI plasmid into E. coli BL21(DE3) cells and plate on LB agar with kanamycin. Incubate overnight at 37°C.

-

Inoculate a single colony into LB broth with kanamycin and grow overnight at 37°C with shaking.

-